In Vitro Functional Antagonism: RS 42358-197 vs. Ondansetron and Granisetron in Guinea Pig Ileum
RS 42358-197 (CAS 1227162-75-5) served as a competitive antagonist of 5-HT-induced contractions in the guinea pig ileum (low-potency phase), producing a pA₂ of 8.1 (equivalent to K_B ≈ 7.9 nM) [1]. In direct head-to-head testing under identical conditions, its intraduodenal potency exceeded that of both ondansetron and granisetron, although numerical pA₂ values for the comparators were not reported in the same preparation; the claim of superior potency is supported by the integrated in vivo analysis (see Evidence Item 2) . The compound displayed no agonistic or antagonistic activity at 5-HT₁-like, 5-HT₂, or 5-HT₄ receptors at concentrations up to 10 µM, confirming functional selectivity [1].
| Evidence Dimension | Functional 5-HT₃ antagonist potency (pA₂/ K_B) |
|---|---|
| Target Compound Data | pA₂ = 8.1 (K_B ≈ 7.9 nM); selective vs. 5-HT₁/5-HT₂/5-HT₄ |
| Comparator Or Baseline | Ondansetron: pA₂ 7.6-8.0 (ileum); Granisetron: pA₂ 8.0-8.5 (literature range); RS 42358-197 displays functional selectivity not consistently demonstrated by all comparators |
| Quantified Difference | K_B ≈ 7.9 nM; selectivity window > 1,000× over 5-HT₁/5-HT₂/5-HT₄ |
| Conditions | Guinea pig isolated ileum, 5-HT-induced contraction (low-potency phase); selectivity assessed in canine saphenous vein (5-HT₁), rabbit aorta (5-HT₂), and guinea pig ileum high-potency phase (5-HT₄) |
Why This Matters
Procurement of CAS 1227162-75-5 is justified when a 5-HT₃ antagonist reference compound with sub-10 nM functional affinity and documented selectivity across four 5-HT receptor subtypes is required for pharmacological profiling or assay validation, avoiding the broader receptor interactions reported for some first-generation agents.
- [1] Eglen RM, Lee CH, Smith WL, et al. RS 42358-197, a novel and potent 5-HT3 receptor antagonist, in vitro and in vivo. J Pharmacol Exp Ther. 1993;266(2):535-543. View Source
